2-methylsulfanyl-3H-benzimidazol-5-amine
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Overview
Description
1H-Benzimidazol-6-amine, 2-(methylthio)- is a heterocyclic aromatic compound with the molecular formula C8H8N2S. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole core with an amine group at the 6th position and a methylthio group at the 2nd position, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-6-amine, 2-(methylthio)- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting thiol intermediate . Another method includes the reaction of benzene-1,2-diamine with aromatic aldehydes under oxidative conditions, using catalysts such as cerium(IV) ammonium nitrate .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-6-amine, 2-(methylthio)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-6-amine, 2-(methylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-6-amine, 2-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
- 1H-Benzimidazole, 2-(methylthio)-
- 2-Methyl-1H-benzimidazole
- 2-(Methylmercapto)benzimidazole
Comparison: 1H-Benzimidazol-6-amine, 2-(methylthio)- is unique due to the presence of both an amine group at the 6th position and a methylthio group at the 2nd position.
Properties
IUPAC Name |
2-methylsulfanyl-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPVZFFTQNCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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